Cas no 2893-65-4 (3-(Dimethylamino)butan-1-ol)
3-(Dimethylamino)butan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(Dimethylamino)butan-1-ol
- 1-Butanol,3-(dimethylamino)-
- 3-(Dimethylamino)-1-butanol
- 1-Butanol,3-(dimethylamino)
- 3-Dimethylamino-1-hydroxybutan
- 3-Dimethylamino-butan-1-ol
- 3-Dimethylamino-butanol-(1)
- Dimethyl-(4-oxy-butyl-(2))-amin
- DTXSID90282616
- NSC-26885
- A876581
- 2893-65-4
- EN300-2934911
- 3-(Dimethylamino)-1-butanol, AldrichCPR
- AKOS000321479
- SCHEMBL9088
- AKOS016342114
- MFCD09971253
- NSC26885
- LS-01499
- CS-0215725
- FT-0678959
- SB84296
- BB 0240821
- 1-Butanol, 3-(dimethylamino)-
- ALBB-004104
- DA-18439
- STK502918
-
- MDL: MFCD09971253
- Inchi: 1S/C6H15NO/c1-6(4-5-8)7(2)3/h6,8H,4-5H2,1-3H3
- InChI Key: QTTKJYGPXLCJNF-UHFFFAOYSA-N
- SMILES: OCCC(C)N(C)C
Computed Properties
- Exact Mass: 117.11500
- Monoisotopic Mass: 117.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 54.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5A^2
- XLogP3: 0.4
Experimental Properties
- Density: 0.883
- Boiling Point: 169.7°C at 760 mmHg
- Flash Point: 48.3°C
- Refractive Index: 1.441
- PSA: 23.47000
- LogP: 0.31890
3-(Dimethylamino)butan-1-ol Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: 26
- HazardClass:IRRITANT
3-(Dimethylamino)butan-1-ol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-(Dimethylamino)butan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B401823-100mg |
3-(dimethylamino)butan-1-ol |
2893-65-4 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B401823-500mg |
3-(dimethylamino)butan-1-ol |
2893-65-4 | 500mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B401823-1g |
3-(dimethylamino)butan-1-ol |
2893-65-4 | 1g |
$ 230.00 | 2022-06-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00155-1G |
3-(Dimethylamino)-1-butanol |
2893-65-4 | 1g |
¥3340.6 | 2023-11-10 | ||
| Chemenu | CM115179-1g |
3-(dimethylamino)butan-1-ol |
2893-65-4 | 95% | 1g |
$*** | 2023-03-29 | |
| Chemenu | CM115179-5g |
3-(dimethylamino)butan-1-ol |
2893-65-4 | 95% | 5g |
$*** | 2023-03-29 | |
| Chemenu | CM115179-10g |
3-(dimethylamino)butan-1-ol |
2893-65-4 | 95% | 10g |
$*** | 2023-03-29 | |
| abcr | AB266768-250 mg |
3-(Dimethylamino)-1-butanol |
2893-65-4 | 250mg |
€193.50 | 2023-04-26 | ||
| abcr | AB266768-1 g |
3-(Dimethylamino)-1-butanol |
2893-65-4 | 1g |
€289.80 | 2023-04-26 | ||
| abcr | AB266768-5 g |
3-(Dimethylamino)-1-butanol |
2893-65-4 | 5g |
€1012.20 | 2023-04-26 |
3-(Dimethylamino)butan-1-ol Suppliers
3-(Dimethylamino)butan-1-ol Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 3-(Dimethylamino)butan-1-ol
Introduction to 3-(Dimethylamino)butan-1-ol (CAS No. 2893-65-4)
3-(Dimethylamino)butan-1-ol, with the chemical formula C₆H₁₅NO, is a significant compound in the field of pharmaceutical and chemical research. This alcoholic amine is widely recognized for its utility in the synthesis of various bioactive molecules. The compound's unique structural properties, characterized by a dimethylamino group attached to a butan-1-ol backbone, make it a valuable intermediate in organic synthesis and drug development.
The CAS No. 2893-65-4 identifier ensures precise identification and classification of this chemical within scientific databases and literature. Its molecular structure allows for diverse functionalization, making it a versatile building block in medicinal chemistry. Recent advancements in synthetic methodologies have highlighted its role in the preparation of novel therapeutic agents, particularly in the realm of central nervous system (CNS) drugs and enzyme inhibitors.
Recent studies have demonstrated the potential of 3-(Dimethylamino)butan-1-ol as a precursor in the development of neuroprotective agents. Researchers have explored its derivatives as candidates for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The dimethylamino moiety contributes to enhanced blood-brain barrier penetration, a critical factor for CNS drug delivery systems. This property has been leveraged in designing prodrugs that release active compounds within the brain.
In addition to its applications in CNS drug development, 3-(Dimethylamino)butan-1-ol has been investigated for its role in antimicrobial and anti-inflammatory therapies. Its structural framework allows for interactions with biological targets involved in infection and inflammation pathways. For instance, derivatives of this compound have shown promising activity against Gram-positive bacteria, suggesting potential applications in antibiotic formulations. The alcoholic amine functionality also facilitates hydrogen bonding interactions, enhancing binding affinity to biological receptors.
The compound's synthesis involves multi-step organic reactions, often starting from readily available precursors such as butan-1-al or butan-1-yield alcohol. Catalytic hydrogenation or nucleophilic substitution reactions are commonly employed to introduce the dimethylamino group. Advanced techniques like asymmetric synthesis have been explored to achieve enantioselective production, which is crucial for pharmaceutical applications where stereochemistry significantly impacts biological activity.
From a regulatory perspective, 3-(Dimethylamino)butan-1-ol is classified as a non-controlled chemical substance, facilitating its use in research and industrial applications without stringent regulatory hurdles. However, adherence to good laboratory practices (GLP) and safety protocols is essential during handling and storage to ensure workplace safety and prevent contamination.
The growing interest in green chemistry has prompted researchers to develop sustainable synthetic routes for 3-(Dimethylamino)butan-1-ol. Solvent-free reactions and catalytic systems that minimize waste generation are being actively investigated. These efforts align with global initiatives to promote environmentally friendly chemical processes, reducing the ecological footprint of pharmaceutical manufacturing.
Future research directions may focus on exploring novel derivatives of 3-(Dimethylamino)butan-1-ol with enhanced pharmacological properties. Computational modeling and high-throughput screening techniques are expected to play pivotal roles in identifying optimized analogs with improved efficacy and reduced side effects. The integration of artificial intelligence (AI) tools in drug discovery is likely to accelerate the development pipeline for this compound and its derivatives.
In conclusion, 3-(Dimethylamino)butan-1-ol (CAS No. 2893-65-4) remains a cornerstone in pharmaceutical chemistry due to its structural versatility and functional utility. Its applications span across multiple therapeutic areas, particularly neurology and infectious diseases. As synthetic methodologies continue to evolve, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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